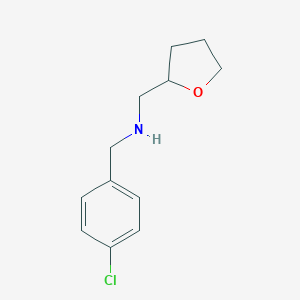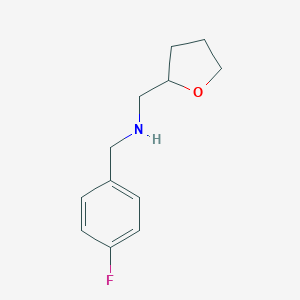
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide, also known as FNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNMA belongs to the family of nitroaromatic compounds, which are known for their diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are known to promote inflammation. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cells and reduce the production of ROS in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to have low toxicity in animal studies. However, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has not been extensively studied in human clinical trials, which limits its potential for use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide. One direction is the development of water-soluble derivatives of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide in human clinical trials. Additionally, the potential of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide as a diagnostic tool for various diseases should be further explored. Finally, the development of more selective inhibitors of COX-2 and other enzymes targeted by N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide involves the reaction of 2-fluoro-5-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a diagnostic tool for various diseases.
Propiedades
Número CAS |
306325-54-2 |
|---|---|
Nombre del producto |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
Fórmula molecular |
C14H11FN2O3 |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |
Clave InChI |
NYWOKPIPFJKSFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
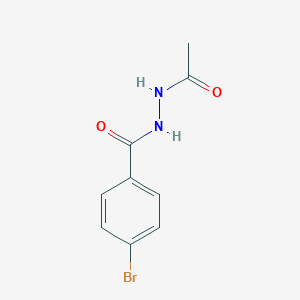
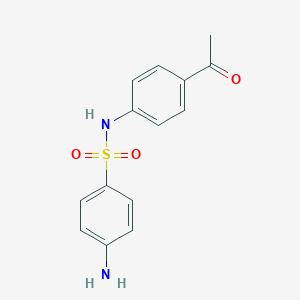
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)
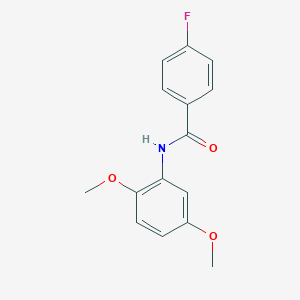

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)


